molecular formula C10H15ClF3NO B1476476 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one CAS No. 2091118-81-7

2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one

Cat. No. B1476476
CAS RN: 2091118-81-7
M. Wt: 257.68 g/mol
InChI Key: QLGCMHRNPYBSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one” is a synthetic compound . It is also known as Dibutylone. The molecular formula of this compound is C10H15ClF3NO and it has a molecular weight of 257.68 g/mol .


Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has a high GI absorption and is BBB permeant. It is not a P-gp substrate. It inhibits CYP1A2 but does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -6.62 cm/s. It has various lipophilicity Log Po/w values, with a consensus Log Po/w of 2.23 .

Scientific Research Applications

Synthesis and Structural Analysis

2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one is involved in the synthesis of various pharmacologically active compounds. It is used as a key intermediate in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, showcasing its importance in pharmaceutical research. These compounds are synthesized through a preparative route involving rhodium-catalyzed hydroformylation, demonstrating the compound's role in facilitating complex chemical reactions (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Furthermore, its structural modification and analysis have been pivotal in understanding the chemical properties and potential applications in drug synthesis. For example, the crystal and molecular structure of a related side product, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was reported to contribute to the development of new anti-tuberculosis drug candidates, emphasizing the relevance of structural analysis in drug discovery processes (Eckhardt, Goddard, Rudolph, Richter, Lehmann, Imming, & Seidel, 2020).

Chemical Reactivity and Applications

The reactivity of 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one and its derivatives has been explored for the synthesis of other important compounds. For instance, a study on the chemo-enzymatic synthesis of enantiopure (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, an intermediate for (R)-arimoclomol, highlights the compound's utility in producing therapeutically relevant molecules (Banoth, Narayan, Pujala, Chakraborti, & Banerjee, 2012).

Additionally, its involvement in the synthesis of glycine transporter 1 inhibitors showcases its potential in developing treatments for neurological disorders. The identification of structurally diverse compounds using this chemical as a backbone emphasizes its versatility and applicability in medicinal chemistry (Yamamoto, Ohta, Abe, Kambe, Tsukiyama, Kawakita, Moriya, & Yasuhara, 2016).

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .

Mode of Action

It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

It’s known that piperidine derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

It’s known that piperidine derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could have a broad range of molecular and cellular effects.

Action Environment

It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread , suggesting that they may be stable under a variety of environmental conditions.

properties

IUPAC Name

2-chloro-1-[3-(trifluoromethyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClF3NO/c1-2-8(11)9(16)15-5-3-4-7(6-15)10(12,13)14/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGCMHRNPYBSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC(C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.